molecular formula C7H4F3NO2 B2551275 2-(Trifluoromethoxy)pyridine-4-carboxaldehyde CAS No. 1361810-21-0

2-(Trifluoromethoxy)pyridine-4-carboxaldehyde

Cat. No.: B2551275
CAS No.: 1361810-21-0
M. Wt: 191.109
InChI Key: KSEUMJSRUCGTHH-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)pyridine-4-carboxaldehyde is a chemical compound that belongs to the pyridine family. It is a colorless liquid that is widely used in scientific research. This compound has a unique chemical structure that makes it highly desirable for various applications.

Scientific Research Applications

Synthesis and Chemical Reactions

  • 2-(Trifluoromethoxy)pyridine-4-carboxaldehyde has been used in various chemical syntheses and reactions. For instance, it has played a role in the creation of isolable pyridinium trifluoromethoxide salt, which is effective for SN2 reactions forming trifluoromethyl ethers (Duran-Camacho et al., 2021). Additionally, its derivatives, such as 2-, 3-, and 4-(trifluoromethoxy)pyridines, have become accessible through efficient synthesis, becoming important building blocks for life-sciences-oriented research (Manteau et al., 2010).

Molecular and Structural Analysis

  • The compound has been a subject of various molecular and structural studies. For example, the IR and NMR spectra of compounds derived from pyridine-2-carboxaldehyde have been described, providing insights into their molecular structures (Gálvez et al., 1986). Additionally, the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, an intermediate for certain herbicides, illustrates its role in agricultural chemistry (Zuo Hang-dong, 2010).

Catalysis and Ligand Formation

  • It has been used in the creation of novel catalysts and ligands. For example, a study detailed the formation of a hemiacetalate complex of Ru(II) involving pyridine-2-carboxaldehyde (Drew et al., 2008). Furthermore, its derivatives have been investigated as electrocatalysts for the reduction of dioxygen in aqueous solutions (Matson et al., 2012).

Pharmaceutical and Biological Relevance

  • In pharmaceutical and biological research, the synthesis of biologically relevant conjugates of Re(CO)3 using pyridine-2-carboxyaldehyde highlights its potential in medicinal chemistry (Costa et al., 2013). Moreover, the chelation properties of pyridine-2-carboxaldehyde modified chitosan indicate its use in metal ion binding and removal, which can have environmental and biological implications (Sun Ya-qing, 2005).

Safety and Hazards

This compound is labeled with the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335 . These statements indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-(trifluoromethoxy)pyridine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-7(9,10)13-6-3-5(4-12)1-2-11-6/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEUMJSRUCGTHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C=O)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1361810-21-0
Record name 2-(trifluoromethoxy)pyridine-4-carbaldehyde
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